Cas no 4172-99-0 (Gabapentin Related Bis-nitrile)

Gabapentin Related Bis-nitrile 化学的及び物理的性質
名前と識別子
-
- 1-(Cyanomethyl)cyclohexanecarbonitrile
- Gabapentin Related Bis-nitrile
- 1-(cyanomethyl)cyclohexane-1-carbonitrile
- 1-Cyanocyclohexaneacetonitrile
- Cyclohexaneacetonitrile,1-cyano-
- (1-Cyan-cyclohexyl)-acetonitril
- (1-cyanocyclohexyl)acetonitrile
- 1-Cyanomethyl-1-cyclohexanenitrile
- 1-cyanomethylcyclohexanecarbonitrile
- 2,2-Pentamethylen-bernsteinsaeure-dinitril
- Cyclohexan-carbonsaeure-(1)-essigsaeure-(1)-dinitril
- FT-0635172
- 1-cyanocyclohexylacetonitrile
- SCHEMBL2069655
- DTXSID70448298
- MFCD04117947
- 1-CYANOCYCLOHEXANE ACETONITRILE
- 4172-99-0
- CYMZDPHCBAWUHZ-UHFFFAOYSA-N
- AKOS006295694
- DB-050800
- DB-017692
-
- インチ: InChI=1S/C9H12N2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-6H2
- InChIKey: CYMZDPHCBAWUHZ-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)(CC#N)C#N
計算された属性
- せいみつぶんしりょう: 148.10000
- どういたいしつりょう: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 47.6Ų
じっけんとくせい
- 色と性状: 白色から灰白色の固体
- 密度みつど: 1.00
- ゆうかいてん: 84-85 ºC
- ふってん: 319.74°C at 760 mmHg
- フラッシュポイント: 154.27°C
- 屈折率: 1.478
- PSA: 47.58000
- LogP: 2.37416
Gabapentin Related Bis-nitrile セキュリティ情報
Gabapentin Related Bis-nitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Gabapentin Related Bis-nitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G117280-250mg |
Gabapentin Related Bis-nitrile |
4172-99-0 | 250mg |
$574.00 | 2023-05-18 | ||
TRC | G117280-1g |
Gabapentin Related Bis-nitrile |
4172-99-0 | 1g |
$ 995.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770306-5g |
1-(Cyanomethyl)cyclohexanecarbonitrile |
4172-99-0 | 98% | 5g |
¥5054.00 | 2024-05-14 | |
Chemenu | CM203136-1g |
1-(cyanomethyl)cyclohexane-1-carbonitrile |
4172-99-0 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770306-1g |
1-(Cyanomethyl)cyclohexanecarbonitrile |
4172-99-0 | 98% | 1g |
¥2357.00 | 2024-05-14 | |
TRC | G117280-500mg |
Gabapentin Related Bis-nitrile |
4172-99-0 | 500mg |
$821.00 | 2023-05-18 | ||
Chemenu | CM203136-1g |
1-(cyanomethyl)cyclohexane-1-carbonitrile |
4172-99-0 | 95% | 1g |
$430 | 2021-08-04 | |
TRC | G117280-10mg |
Gabapentin Related Bis-nitrile |
4172-99-0 | 10mg |
$81.00 | 2023-05-18 | ||
TRC | G117280-100mg |
Gabapentin Related Bis-nitrile |
4172-99-0 | 100mg |
$299.00 | 2023-05-18 | ||
TRC | G117280-1000mg |
Gabapentin Related Bis-nitrile |
4172-99-0 | 1g |
$1200.00 | 2023-05-18 |
Gabapentin Related Bis-nitrile 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Gabapentin Related Bis-nitrileに関する追加情報
Chemical Compound CAS No. 4172-99-0: Gabapentin Related Bis-nitrile
Gabapentin Related Bis-nitrile (CAS No. 4172-99-0) is a chemical compound that has garnered significant attention in the fields of pharmacology and organic chemistry due to its unique structural properties and potential applications. This compound is closely related to gabapentin, a well-known anticonvulsant and analgesic drug, but differs in its functional groups, particularly the presence of bis-nitrile moieties. The bis-nitrile group introduces distinct chemical reactivity and biological activity, making this compound a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of Gabapentin Related Bis-nitrile involves advanced organic chemistry techniques, including multi-step reactions and precise control over stereochemistry. Recent studies have highlighted the importance of understanding the stereochemical properties of this compound, as they significantly influence its pharmacokinetics and pharmacodynamics. Researchers have employed cutting-edge methodologies, such as asymmetric catalysis and enantioselective synthesis, to optimize the production process and enhance the compound's bioavailability.
One of the most promising applications of Gabapentin Related Bis-nitrile lies in its potential as a lead compound for drug discovery. The bis-nitrile group has been shown to exhibit strong binding affinity to certain protein targets, making it a valuable tool in designing new drugs for conditions such as epilepsy, neuropathic pain, and other neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound's therapeutic potential.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of Gabapentin Related Bis-nitrile. Through molecular docking studies and quantum mechanical calculations, scientists have gained insights into how this compound interacts with biological systems at the molecular level. These findings have not only improved our understanding of its mechanism of action but also paved the way for the development of more effective drug delivery systems.
In terms of toxicity and safety profiles, Gabapentin Related Bis-nitrile has undergone rigorous testing to assess its suitability for therapeutic use. Preclinical studies indicate that while the compound exhibits potent biological activity, it also demonstrates acceptable safety margins under controlled conditions. However, further research is required to fully characterize its long-term effects and potential for off-target interactions.
The global demand for innovative pharmaceutical compounds has driven increased interest in Gabapentin Related Bis-nitrile. Its unique chemical structure and versatile functional groups make it a valuable asset in the development of next-generation therapeutics. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play a significant role in advancing medical science.
In conclusion, Gabapentin Related Bis-nitrile (CAS No. 4172-99-0) represents a fascinating intersection of organic chemistry and pharmacology. With its distinctive bis-nitrile functionality and promising therapeutic potential, this compound continues to be a focal point for researchers worldwide. As ongoing studies shed more light on its properties and applications, it holds great promise for contributing to the development of novel treatments for various medical conditions.
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